N-(6-methylpyridin-2-yl)-2-nitrobenzenesulfonamide
Description
N-(6-methylpyridin-2-yl)-2-nitrobenzenesulfonamide is an organic compound with a complex structure that includes a pyridine ring substituted with a methyl group and a nitrobenzenesulfonamide moiety
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-9-5-4-8-12(13-9)14-20(18,19)11-7-3-2-6-10(11)15(16)17/h2-8H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCVVJMGAMTNTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)-2-nitrobenzenesulfonamide typically involves the reaction of 6-methyl-2-pyridylamine with 2-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-(6-methylpyridin-2-yl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Reduction: The primary product is N-(6-methylpyridin-2-yl)-2-aminobenzenesulfonamide.
Substitution: Depending on the nucleophile used, various substituted sulfonamides can be formed.
Scientific Research Applications
N-(6-methylpyridin-2-yl)-2-nitrobenzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)-2-nitrobenzenesulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and sulfonamide groups. These interactions can lead to the inhibition or activation of biological pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(6-methylpyridin-2-yl)-2-nitrobenzamide: Similar structure but lacks the sulfonamide group.
2-Hydroxy-N-(6-methylpyridin-2-yl)benzamide: Contains a hydroxyl group instead of a nitro group.
N-(6-Bromopyridin-2-yl)-N-methylacetamide: Contains a bromine atom and an acetamide group.
Uniqueness
N-(6-methylpyridin-2-yl)-2-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
